2-Amino-6-(trifluoromethyl)pyridine-4-boronic acid
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Overview
Description
[2-Amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid: is a boronic acid derivative that contains a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 2-amino-6-(trifluoromethyl)pyridine. This can be achieved through various methods, including the reaction of 2,6-dichloropyridine with trifluoromethylamine under basic conditions .
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Borylation: : The key step in the synthesis is the introduction of the boronic acid group. This can be accomplished using a palladium-catalyzed borylation reaction. For example, 2-amino-6-(trifluoromethyl)pyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalyst, reaction temperature, and solvent. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Suzuki-Miyaura Coupling: : [2-Amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.
Base: Potassium carbonate or sodium hydroxide is often used as a base to facilitate the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl structures.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it an attractive moiety for medicinal chemists .
Industry
In industry, [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and electronic materials. Its unique properties contribute to the performance and functionality of these materials .
Mechanism of Action
The mechanism of action of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid in chemical reactions primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: This compound lacks the boronic acid group but shares the trifluoromethyl-substituted pyridine core.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amino group at a different position.
6-(Trifluoromethyl)pyridine-2-boronic acid: Similar boronic acid derivative with the trifluoromethyl group at a different position.
Uniqueness
The uniqueness of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid lies in its combination of the trifluoromethyl group and the boronic acid moiety. This combination imparts distinct reactivity and properties, making it a versatile reagent in organic synthesis and a valuable building block in various applications.
Properties
Molecular Formula |
C6H6BF3N2O2 |
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Molecular Weight |
205.93 g/mol |
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-1-3(7(13)14)2-5(11)12-4/h1-2,13-14H,(H2,11,12) |
InChI Key |
CMOFMLDNOONZSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)N)C(F)(F)F)(O)O |
Origin of Product |
United States |
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